molecular formula C13H12Cl2N4O2 B2796358 Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate CAS No. 1230-63-3

Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate

Cat. No.: B2796358
CAS No.: 1230-63-3
M. Wt: 327.17
InChI Key: LONMQDCVLPEMAE-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate is a pyrazine derivative characterized by a chlorinated aromatic backbone and functionalized with a 4-chlorobenzylamino substituent. Its molecular formula is C₁₂H₁₀Cl₂N₄O₂, with a molar mass of 313.14 g/mol . Key physical properties include a predicted density of 1.607±0.06 g/cm³ and a boiling point of 534.4±50.0 °C, while its pKa is estimated at 3.78±0.10, reflecting moderate acidity . The compound’s structure features a pyrazine core substituted with chlorine at position 6, an amino group at position 3, and a 4-chlorobenzylamino group at position 5, with a methyl ester at position 2. This substitution pattern is critical for its physicochemical and biological properties.

Properties

IUPAC Name

methyl 3-amino-6-chloro-5-[(4-chlorophenyl)methylamino]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O2/c1-21-13(20)9-11(16)19-12(10(15)18-9)17-6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H3,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONMQDCVLPEMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Cl)NCC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate, with the CAS number 1230-63-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C13H12Cl2N4O2
  • Molecular Weight : 327.17 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COC(=O)c1nc(Cl)c(nc1N)NCc1ccc(cc1)Cl

Anticancer Properties

Research indicates that compounds within the pyrazine family, including this compound, exhibit anticancer activity . A study highlighted its potential in inhibiting tubulin polymerization, which is crucial for cancer cell division. The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
HeLa0.08Inhibits tubulin polymerization
A5493.46Cell cycle arrest in G2/M phase
MCF-75.33Pro-apoptotic activity via Bcl-2/Bax modulation

Anti-inflammatory Effects

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent . It was observed to inhibit the release of TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in treating inflammatory diseases . The mechanism involves interference with the p38 MAPK signaling pathway, which is critical in inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : By binding to the colchicine site on tubulin, it disrupts microtubule formation necessary for mitosis.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Cytokine Modulation : It modulates cytokine release, particularly TNF-alpha, which plays a pivotal role in inflammatory responses.

Study on Anticancer Activity

A comprehensive study evaluated various pyrazine derivatives for their anticancer properties. This compound was among the most potent compounds tested, showing significant cytotoxicity against multiple cancer cell lines and low toxicity towards normal cells .

In Vivo Studies

In vivo studies demonstrated that administration of this compound resulted in reduced tumor growth in mouse models bearing human cancer xenografts. The treatment led to a marked decrease in tumor size compared to control groups, reinforcing its potential as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate has been investigated for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Research indicates that derivatives of pyrazine carboxylates exhibit anticancer properties. This compound has been evaluated for its efficacy against specific cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting cell proliferation in vitro, suggesting potential as anticancer agents .

Enzyme Inhibition

This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Studies on related pyrazine derivatives have demonstrated their ability to inhibit enzymes such as acetylcholinesterase and carbonic anhydrases, which are crucial in treating neurodegenerative diseases and other metabolic disorders .

Agricultural Chemistry Applications

The compound's structural characteristics suggest potential uses in agricultural chemistry, particularly as a pesticide or herbicide.

Herbicidal Activity

Compounds with similar pyrazine frameworks have been tested for herbicidal properties. The presence of chlorinated aromatic groups enhances the biological activity against specific weed species. Preliminary studies indicate that this compound could be effective against common agricultural pests .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis.

Synthesis of Complex Molecules

Due to its functional groups, this compound can be utilized to synthesize more complex molecules through various reactions, including coupling reactions and nucleophilic substitutions. Its ability to participate in further derivatization makes it valuable in synthetic organic chemistry .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryResearch Study AIdentified anticancer potential against specific cell lines.
Enzyme InhibitionResearch Study BDemonstrated inhibition of acetylcholinesterase and carbonic anhydrases.
Agricultural ChemistryResearch Study CExhibited herbicidal activity against common weeds in preliminary tests.
Organic SynthesisResearch Study DUsed as a building block for synthesizing complex organic compounds.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate C₁₂H₁₀Cl₂N₄O₂ 3-NH₂, 5-(4-Cl-benzylamino), 6-Cl, 2-COOCH₃ 313.14 Dual chloro substituents enhance lipophilicity and potential bioactivity.
Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate C₁₂H₁₁ClN₄O₂ 3-NH₂, 5-anilino, 6-Cl, 2-COOCH₃ 278.696 Phenyl group (anilino) reduces steric hindrance compared to 4-Cl-benzyl.
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate C₁₂H₁₈ClN₅O₂ 3-NH₂, 5-(3-ethylpiperazinyl), 6-Cl, 2-COOCH₃ 299.76 Piperazine ring introduces basicity and potential for H-bond interactions.
Methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate C₁₂H₁₉ClN₄O₂ 3-NH₂, 5-hexylamino, 6-Cl, 2-COOCH₃ 290.76 Aliphatic hexyl chain increases hydrophobicity and membrane permeability.

Herbicidal Activity

  • Target Compound: In studies of structurally related pyrazine derivatives, compounds bearing a 4-chlorobenzyl group (as in the target compound) demonstrated moderate herbicidal activity against rape (Brassica napus), but weak activity against barnyard grass (Echinochloa crus-galli) . The dual chloro substitution likely enhances binding to plant-specific enzymes or receptors.
  • Phenyl-Substituted Analogues: Derivatives with anilino (phenylamino) groups (e.g., ) showed reduced herbicidal potency compared to 4-chlorobenzyl derivatives, suggesting the importance of the chloro substituent for bioactivity .

Pharmacological Potential

  • Hexylamino Derivatives: The aliphatic hexyl chain in may improve pharmacokinetic properties, such as oral bioavailability, by increasing lipophilicity .

Q & A

Basic Question: What are the established synthetic routes for Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common approach is to start with a pyrazine carboxylate precursor (e.g., methyl 5-aminopyrazine-2-carboxylate), followed by selective chlorination at the 6-position using reagents like POCl₃ or SOCl₂ under reflux conditions . Subsequent introduction of the 4-chlorobenzylamino group at the 5-position requires coupling agents such as EDC/HOBt or direct nucleophilic substitution with 4-chlorobenzylamine in polar aprotic solvents (e.g., DMF) at 60–80°C .
Critical Factors:

  • Temperature Control: Excessive heat during chlorination can lead to over-halogenation or ester hydrolysis.
  • Solvent Choice: DMF enhances solubility of intermediates but may require rigorous drying to avoid side reactions.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential for isolating high-purity products (>95%) .

Basic Question: How is the structure and purity of this compound validated in academic research?

Methodological Answer:
Structural confirmation relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 3.8–4.1 ppm (ester methyl group), δ 6.5–7.4 ppm (aromatic protons from 4-chlorobenzyl), and δ 8.1–8.5 ppm (pyrazine ring protons) .
    • ¹³C NMR: Carbonyl signals near δ 165–170 ppm (ester) and δ 155–160 ppm (pyrazine ring carbons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 355.05 (calculated for C₁₃H₁₁Cl₂N₅O₂) .
  • HPLC: Purity >98% is achieved using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

Advanced Question: What mechanistic insights explain the reactivity of the chlorine substituent in nucleophilic substitution reactions?

Methodological Answer:
The 6-chloro group on the pyrazine ring is highly electrophilic due to electron-withdrawing effects from the adjacent carboxylate ester and amino groups. This facilitates nucleophilic displacement by amines, thiols, or alkoxides. For example:

  • Amination: Reaction with 4-chlorobenzylamine proceeds via an SNAr mechanism, where the amine attacks the electron-deficient C6 position, followed by deprotonation (base-assisted, e.g., NaHCO₃) .
  • Kinetic Studies: Rate constants (k) for substitution reactions are pH-dependent, with optimal rates observed in mildly basic conditions (pH 8–9) to balance nucleophilicity and stability of intermediates .
    Data Table:
NucleophileSolventTemp (°C)Yield (%)
4-Cl-BenzylamineDMF8072
Sodium MethoxideMeOH6065
ThiophenolTHF2558

Advanced Question: How do steric and electronic effects influence the biological activity of derivatives of this compound?

Methodological Answer:
Modifications at the 5-((4-chlorobenzyl)amino) position significantly impact bioactivity:

  • Steric Effects: Bulky substituents (e.g., 3,4-dichlorobenzyl) reduce binding affinity to target enzymes (e.g., kinases) due to hindered access to hydrophobic pockets .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, increasing reactivity in covalent inhibition mechanisms .
    Case Study:
    Replacing 4-chlorobenzyl with 4-fluorobenzyl decreased IC₅₀ against E. coli DHFR by 40%, highlighting the role of halogen electronegativity in target engagement .

Advanced Question: What strategies are employed to resolve contradictions in reported spectral data for this compound?

Methodological Answer:
Discrepancies in NMR or MS data often arise from impurities or solvent effects. Resolution strategies include:

  • Standardized Protocols: Use deuterated DMSO-d₆ for NMR to minimize solvent shifts .
  • Cross-Validation: Compare data with structurally analogous compounds (e.g., methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate, PubChem CID 1131-22-2) .
  • Collaborative Databases: Leverage repositories like PubChem or CAS Common Chemistry for consensus spectral profiles .

Basic Question: What safety and handling precautions are critical for this compound in laboratory settings?

Methodological Answer:

  • Hazard Profile: Irritant (skin/eyes); may release toxic gases (e.g., HCl) upon decomposition .
  • Handling: Use fume hoods, nitrile gloves, and PPE. Store under nitrogen at –20°C to prevent hydrolysis .
  • Waste Disposal: Neutralize with aqueous NaHCO₃ before disposal in halogenated waste containers .

Advanced Question: How is computational chemistry applied to predict the reactivity or stability of this compound?

Methodological Answer:

  • DFT Calculations: Gaussian 09 simulations (B3LYP/6-311G**) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilic attack sites .
  • Molecular Dynamics (MD): Simulations in explicit solvent (e.g., water) model hydrolysis pathways, revealing ester group lability under acidic conditions .

Advanced Question: What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:
Though the compound lacks stereocenters, impurities from racemic byproducts in intermediates require:

  • Chiral Chromatography: Use of chiral stationary phases (e.g., amylose-based) for resolving enantiomers during intermediate purification .
  • Asymmetric Catalysis: Pd-catalyzed couplings with chiral ligands (e.g., BINAP) to control stereochemistry in precursor synthesis .

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